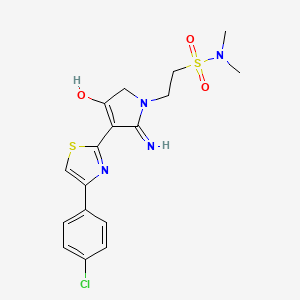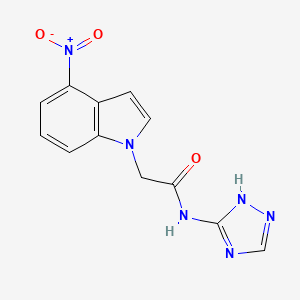![molecular formula C23H22N4O3S B10990382 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10990382.png)
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating fusion of diverse chemical moieties: benzimidazole, benzophenone, and indole. Such hybrid structures often exhibit unique properties and biological activities. Let’s explore its synthesis, applications, and more.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is to start with a benzimidazole scaffold and introduce the indole and benzophenone moieties. Specific synthetic routes may vary, but here’s a general outline:
Benzimidazole Formation: Begin by synthesizing the benzimidazole core, which can be achieved through condensation reactions between an o-phenylenediamine and a carboxylic acid derivative.
Indole Substitution: Introduce the indole group by reacting the benzimidazole intermediate with an appropriate indole precursor.
Benzophenone Addition: Finally, attach the benzophenone moiety to the indole-substituted benzimidazole.
Industrial Production:: While industrial-scale production methods may differ, the principles remain the same. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
化学反応の分析
Reactions::
Oxidation: The benzophenone portion is susceptible to oxidation, potentially leading to various derivatives.
Substitution: The indole nitrogen and benzimidazole nitrogen offer sites for substitution reactions.
Reduction: Reduction of the carbonyl group in the benzophenone moiety could yield interesting analogs.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on the reaction conditions, substituents, and regioselectivity. Variants of this compound with different functional groups may arise.
科学的研究の応用
Antimicrobial Activity: Some derivatives of this compound exhibit potent antimicrobial effects.
Drug Development: Researchers explore its potential as a novel antibacterial agent by targeting bacterial cell division protein FtsZ.
Biological Studies: Investigate its interactions with cellular components and pathways.
作用機序
FtsZ阻害: この化合物は、FtsZに結合することで、細菌の細胞分裂を阻害し、細胞分裂を妨げます。
6. 類似化合物の比較
独自性: ハイブリッド構造により、他の抗菌剤とは異なります。
類似化合物: アルベンダゾールやメベンダゾールなどの関連するベンゾイミダゾール系化合物を調べます。
類似化合物との比較
Uniqueness: Its hybrid structure sets it apart from other antibacterial agents.
Similar Compounds: Explore related benzimidazole-based compounds, such as albendazole and mebendazole.
特性
分子式 |
C23H22N4O3S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c28-21(24-23-26-25-22(31-23)20-7-4-12-29-20)14-27-11-10-17-8-9-18(13-19(17)27)30-15-16-5-2-1-3-6-16/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2,(H,24,26,28) |
InChIキー |
HIECLNULOFTUSV-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10990312.png)

![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10990319.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
![2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10990326.png)
methanone](/img/structure/B10990329.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)

![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10990352.png)
![1H-Pyrazole-5-carboxamide, 3-(4-chlorophenyl)-1-methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B10990353.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10990360.png)
![cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10990364.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10990365.png)
